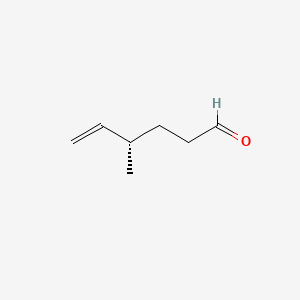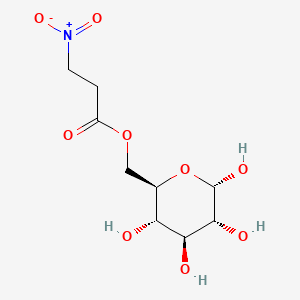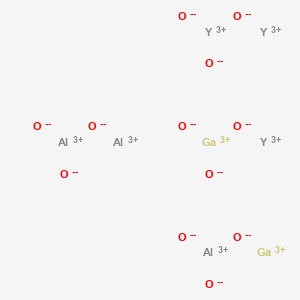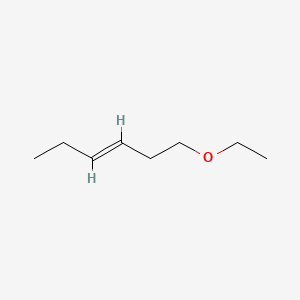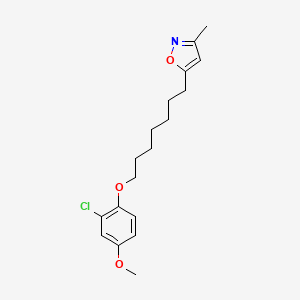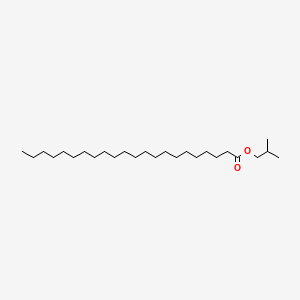
Isobutyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl docosanoate, also known as docosanoic acid, isobutyl ester, is an organic compound with the molecular formula C26H52O2. It is an ester derived from docosanoic acid (behenic acid) and isobutanol. This compound is known for its applications in various fields, including cosmetics, lubricants, and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl docosanoate can be synthesized through the esterification reaction between docosanoic acid and isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where docosanoic acid and isobutanol are continuously fed into the system, and the ester is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl docosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into docosanoic acid and isobutanol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the isobutyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Docosanoic acid and isobutanol
Transesterification: New ester and isobutanol
Applications De Recherche Scientifique
Isobutyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a reactant in organic synthesis.
Biology: Studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products, such as moisturizers and conditioners, due to its emollient properties.
Mécanisme D'action
The mechanism of action of isobutyl docosanoate in biological systems involves its interaction with cell membranes. The ester can integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, its hydrophobic nature allows it to act as a barrier, protecting the skin from moisture loss when used in cosmetic formulations.
Comparaison Avec Des Composés Similaires
Isobutyl docosanoate can be compared with other esters of docosanoic acid, such as:
- Methyl docosanoate
- Ethyl docosanoate
- Butyl docosanoate
Uniqueness
This compound is unique due to its specific combination of the isobutyl group and docosanoic acid, which imparts distinct physical and chemical properties. For instance, it has a higher molecular weight and different solubility characteristics compared to its methyl and ethyl counterparts. These properties make it particularly suitable for applications requiring long-chain esters with specific hydrophobicity and stability.
Propriétés
Numéro CAS |
26719-01-7 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
2-methylpropyl docosanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h25H,4-24H2,1-3H3 |
Clé InChI |
MLOOWFAQLIBHEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


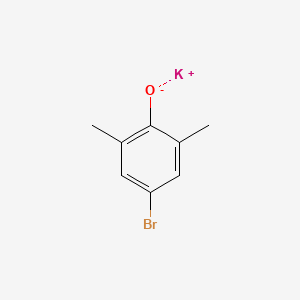


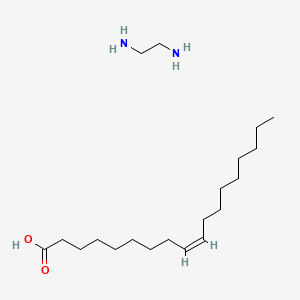

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

